1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 845632-19-1
Cat. No.: VC21383664
Molecular Formula: C23H18N2O5S
Molecular Weight: 434.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845632-19-1 |
|---|---|
| Molecular Formula | C23H18N2O5S |
| Molecular Weight | 434.5g/mol |
| IUPAC Name | 1-(2,3-dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H18N2O5S/c1-12-7-8-15-14(11-12)19(26)17-18(13-5-4-6-16(28-2)20(13)29-3)25(22(27)21(17)30-15)23-24-9-10-31-23/h4-11,18H,1-3H3 |
| Standard InChI Key | OTNBLQUSALZLIC-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=C(C(=CC=C5)OC)OC |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=C(C(=CC=C5)OC)OC |
Introduction
1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core fused with a thiazole ring and substituted with methoxy groups on the phenyl moiety. This compound is structurally similar to other chromeno-pyrrole derivatives but differs in the positioning of its methoxy groups, which are located at the 2,3 positions of the phenyl ring. The molecular formula of this compound is not explicitly mentioned in the available literature, but it is expected to be similar to its analogs, with a molecular weight likely in the range of 400-450 g/mol, given the typical molecular weights of similar compounds.
Biological Activities
While specific biological activities of 1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are not detailed in the literature, compounds with similar structures have shown promising activities. For instance, chromeno-pyrrole derivatives often exhibit antimicrobial, anticancer, and antifungal properties. The thiazole ring is known to contribute significantly to biological activities by interacting with enzymes or proteins, potentially affecting enzyme activity and leading to various biological effects.
| Compound | Structural Features | Notable Activities |
|---|---|---|
| 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Chloro-substituted chromeno-pyrrole core | Antimicrobial and anticancer properties |
| 1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Different methoxy positioning | Antifungal activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume